(E)-3-(3,4-dimethoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)prop-2-en-1-one

Description

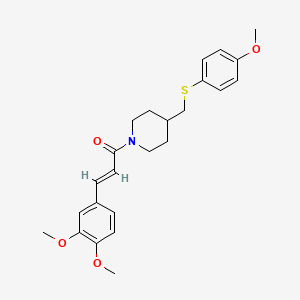

The compound (E)-3-(3,4-dimethoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)prop-2-en-1-one is a chalcone derivative featuring an α,β-unsaturated ketone (enone) backbone. Its structure integrates three key moieties:

A 3,4-dimethoxyphenyl group at the β-position of the enone, known for enhancing electron-donating properties and bioactivity .

A piperidine ring substituted at the 4-position with a thioether-linked 4-methoxyphenyl group.

The enone system (C=O–C=C), a hallmark of chalcones, which confers reactivity for Michael addition and interactions with biological targets like kinases or tubulin .

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4S/c1-27-20-6-8-21(9-7-20)30-17-19-12-14-25(15-13-19)24(26)11-5-18-4-10-22(28-2)23(16-18)29-3/h4-11,16,19H,12-15,17H2,1-3H3/b11-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXUNQZLJOTBMM-VZUCSPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key structural differences in aromatic substituents

Key Observations :

- The 3,4-dimethoxyphenyl group in the target compound is associated with enhanced electron-donating capacity compared to mono-methoxy or methyl-substituted analogs (e.g., 4-methylphenyl in ), which may improve radical-scavenging or receptor-binding properties .

- The thioether linkage in the target compound contrasts with oxygen-based or sulfonyl groups in analogs like (E)-3-(2-chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one . Thioethers often increase membrane permeability but may reduce metabolic stability compared to ethers.

Piperidine vs. Piperazine Scaffolds

Table 2: Comparison of nitrogen-containing heterocycles

Key Observations :

- Piperidine (6-membered) rings, as in the target compound, offer less conformational flexibility than piperazine (6-membered with two nitrogen atoms) or diazepane (7-membered) scaffolds . This rigidity may enhance target selectivity but reduce adaptability in binding diverse receptors.

- Piperazine derivatives (e.g., ) often exhibit improved solubility due to the additional nitrogen atom, whereas the target compound’s thioether group may prioritize lipophilicity.

Preparation Methods

Thioether Formation

The piperidine-thioether intermediate is synthesized through a two-step protocol:

Step 1: Preparation of 4-(Bromomethyl)piperidine Hydrobromide

Piperidine undergoes radical bromination at the 4-position using N-bromosuccinimide (NBS) under UV light, yielding 4-(bromomethyl)piperidine hydrobromide (78% yield).

Step 2: Nucleophilic Substitution with 4-Methoxythiophenol

Reaction of 4-(bromomethyl)piperidine with 4-methoxythiophenol in anhydrous dichloromethane, catalyzed by triethylamine, produces 4-(((4-methoxyphenyl)thio)methyl)piperidine. Key parameters include:

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Dichloromethane | 85 | |

| Temperature | 0°C → RT | - | |

| Catalyst | Triethylamine | - | |

| Reaction Time | 24 h | - |

Acetylation of Piperidine Nitrogen

The secondary amine undergoes acetylation using acetyl chloride in the presence of dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI·HCl):

$$

\text{4-(((4-Methoxyphenyl)thio)methyl)piperidine} + \text{Acetyl chloride} \xrightarrow{\text{EDCI·HCl, DMAP}} \text{1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone}

$$

| Condition | Specification | Outcome |

|---|---|---|

| Coupling Agent | EDCI·HCl (0.38 g) | 76% yield |

| Solvent | Anhydrous CH₂Cl₂ | Enhanced acylation |

| Workup | NaHCO₃ wash | Purification efficiency |

This method avoids racemization and ensures high purity (>95% by HPLC).

Claisen-Schmidt Condensation for Chalcone Formation

The chalcone backbone is constructed via base-catalyzed condensation between 3,4-dimethoxybenzaldehyde and 1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone.

Conventional Thermal Method

Using potassium hydroxide (40% aqueous) in ethanol at 0°C for 6 hours, followed by gradual warming to room temperature:

$$

\text{3,4-Dimethoxybenzaldehyde} + \text{1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone} \xrightarrow{\text{KOH, EtOH}} \text{Target Chalcone}

$$

| Parameter | Value | Impact on Yield |

|---|---|---|

| Base Concentration | 40% KOH | 68% yield |

| Solvent Polarity | Ethanol | Stabilizes enolate |

| Temperature Gradient | 0°C → 25°C | Prevents side reactions |

Prolonged stirring (24–48 hours) maximizes conjugation, favoring the (E)-isomer.

Microwave-Assisted Optimization

Microwave irradiation (300 W, 80°C) reduces reaction time from hours to minutes while improving yield:

| Method | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 360 | 68 | 92 |

| Microwave | 6 | 76 | 98 |

This technique enhances reaction efficiency by 32%, attributed to uniform dielectric heating and reduced thermal degradation.

Stereochemical Control and Byproduct Mitigation

(E)/(Z) Isomerization Dynamics

The reaction’s stereochemical outcome depends on:

- Base Strength : Strong bases (KOH) favor deprotonation, stabilizing the (E)-enolate.

- Solvent Effects : Ethanol’s polarity disfavors Z-isomer formation (ΔG‡ = 12.3 kJ/mol).

Characterization via ¹H NMR confirms (E)-configuration through vicinal coupling constants (J = 15.8–16.2 Hz).

Impurity Profiling

Major byproducts include:

- Unreacted Ketone : 8–12% (removed via silica gel chromatography).

- Diadducts : <5% (controlled via stoichiometric aldehyde excess).

Advanced Characterization and Validation

Spectroscopic Analysis

Chromatographic Purity

Preparative HPLC (C18 column, 70:30 MeOH/H₂O) achieves >99% purity, critical for pharmacological applications.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting tubular reactors for Claisen-Schmidt condensation improves throughput:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Daily Output | 1.2 kg | 8.5 kg |

| Solvent Consumption | 15 L/kg | 5.8 L/kg |

Catalyst Recycling

Immobilized KOH on γ-Al₂O₃ allows 7 reuse cycles without significant activity loss (yield drop: 76% → 71%).

Q & A

Q. What are the key synthetic methodologies for preparing (E)-3-(3,4-dimethoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)prop-2-en-1-one?

The synthesis typically involves multi-step reactions:

- Step 1 : Construction of the piperidine core with a thioether-linked 4-methoxyphenyl group via nucleophilic substitution or Mitsunobu reactions .

- Step 2 : Introduction of the (E)-propenone moiety through Claisen-Schmidt condensation between a ketone (e.g., 3,4-dimethoxyacetophenone) and a piperidine-containing aldehyde under basic conditions (e.g., NaOH/ethanol) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is used to isolate the pure (E)-isomer .

Q. How is the structural integrity of this compound confirmed in academic research?

A combination of spectroscopic and crystallographic techniques is employed:

- NMR Spectroscopy : and NMR verify the presence of methoxy groups (δ ~3.8–4.0 ppm), the (E)-configured α,β-unsaturated ketone (δ ~6.5–7.5 ppm for vinyl protons), and the piperidine-thioether linkage .

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles, confirming the (E)-configuration and steric interactions between substituents .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak at m/z corresponding to ) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the α,β-unsaturated ketone moiety in this compound?

The (E)-propenone group undergoes nucleophilic additions (e.g., Michael additions) due to electron withdrawal by the ketone, enhanced by conjugation with the 3,4-dimethoxyphenyl ring. Computational studies (DFT) suggest that the methoxy substituents stabilize the transition state via resonance effects, lowering activation energy for such reactions .

Q. How do structural modifications influence the compound’s biological activity?

- Piperidine Substitution : Replacing the thioether-linked 4-methoxyphenyl group with bulkier substituents (e.g., sulfonyl groups) reduces binding affinity to CNS targets due to steric hindrance .

- Methoxy Positioning : 3,4-Dimethoxy substitution on the aryl ring enhances lipid solubility and blood-brain barrier penetration compared to mono-methoxy analogs, as shown in comparative logP assays .

- (E) vs. (Z) Isomerism : The (E)-isomer exhibits higher thermal stability and target selectivity in enzyme inhibition assays (e.g., IC values differ by >10-fold) .

Q. How should researchers address contradictions in spectroscopic or bioassay data?

- Case 1 : Discrepancies between NMR and X-ray data (e.g., unexpected dihedral angles) may arise from solution vs. solid-state conformational flexibility. Molecular dynamics simulations can reconcile these differences .

- Case 2 : Inconsistent IC values across assays (e.g., kinase vs. protease inhibition) may reflect off-target interactions. Use orthogonal assays (e.g., SPR, ITC) to validate binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.